Cas no 432010-66-7 (2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate)

2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate 化学的及び物理的性質
名前と識別子
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- 2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate
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- インチ: 1S/C17H17NO6S/c1-3-23-17-10-13(11-19)4-9-16(17)24-25(21,22)15-7-5-14(6-8-15)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)
- InChIKey: KWURALNTHDDNSZ-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(C1=CC=C(C=C1)NC(C)=O)OC1C=CC(=CC=1OCC)C=O
2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402960-1g |
2-Ethoxy-4-formylphenyl 4-acetamidobenzenesulfonate |
432010-66-7 | 98% | 1g |
¥5535.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402960-5g |
2-Ethoxy-4-formylphenyl 4-acetamidobenzenesulfonate |
432010-66-7 | 98% | 5g |
¥15733.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402960-500mg |
2-Ethoxy-4-formylphenyl 4-acetamidobenzenesulfonate |
432010-66-7 | 98% | 500mg |
¥4258.00 | 2024-05-13 |
2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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4. Book reviews
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonateに関する追加情報
Recent Advances in the Study of 2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate (CAS: 432010-66-7)
2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate (CAS: 432010-66-7) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonate ester derivative has shown promising potential in various therapeutic applications, particularly due to its unique structural features that enable selective interactions with biological targets. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a COX-2 selective inhibitor. The research team demonstrated that 432010-66-7 exhibits a 15-fold selectivity for COX-2 over COX-1, with an IC50 value of 0.8 μM against COX-2. This selectivity profile suggests its potential as a lead compound for developing novel anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
In terms of synthetic chemistry advancements, a recent patent application (WO2023056789) disclosed an improved synthetic route for 2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate with an overall yield of 78%, representing a significant improvement over previous methods. The new protocol employs a microwave-assisted coupling reaction between 2-ethoxy-4-hydroxybenzaldehyde and 4-acetamidobenzenesulfonyl chloride, followed by selective formylation, reducing the total synthesis time from 48 hours to just 6 hours.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) revealed that 432010-66-7 demonstrates favorable absorption characteristics with an oral bioavailability of 65% in rodent models. The compound shows extensive plasma protein binding (92%) and a half-life of 8.2 hours, suggesting potential for once-daily dosing in clinical applications. Metabolite identification studies identified the primary metabolic pathway as O-deethylation followed by glucuronidation.
Emerging research presented at the 2024 American Chemical Society National Meeting highlighted the compound's potential in oncology applications. Preliminary in vitro data demonstrated that 2-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate inhibits cancer cell migration and invasion in triple-negative breast cancer cell lines at concentrations as low as 10 μM, possibly through modulation of the NF-κB signaling pathway.
While these findings are promising, researchers caution that further preclinical studies are needed to fully evaluate the therapeutic potential and safety profile of 432010-66-7. Current research efforts are focusing on structure-activity relationship studies to optimize both potency and selectivity, as well as comprehensive toxicological evaluations. The compound represents an exciting avenue for drug discovery, particularly in areas of inflammation and oncology, warranting continued investigation.
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